molecular formula C19H20O4 B14451806 Diethyl 1H-phenalene-2,2(3H)-dicarboxylate CAS No. 73088-14-9

Diethyl 1H-phenalene-2,2(3H)-dicarboxylate

Cat. No.: B14451806
CAS No.: 73088-14-9
M. Wt: 312.4 g/mol
InChI Key: VJPLLBRJOLFKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1H-phenalene-2,2(3H)-dicarboxylate is an organic compound with a complex structure that includes a phenalene core and two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1H-phenalene-2,2(3H)-dicarboxylate typically involves the esterification of 1H-phenalene-2,2(3H)-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1H-phenalene-2,2(3H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: 1H-phenalene-2,2(3H)-dicarboxylic acid.

    Reduction: Diethyl 1H-phenalene-2,2(3H)-diol.

    Substitution: Various substituted phenalene derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 1H-phenalene-2,2(3H)-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 1H-phenalene-2,2(3H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with biological pathways to exert their effects. The phenalene core can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1H-phenalene-2,2(3H)-dicarboxylate is unique due to its specific ester functional groups and the phenalene core structure. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

73088-14-9

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

diethyl 1,3-dihydrophenalene-2,2-dicarboxylate

InChI

InChI=1S/C19H20O4/c1-3-22-17(20)19(18(21)23-4-2)11-14-9-5-7-13-8-6-10-15(12-19)16(13)14/h5-10H,3-4,11-12H2,1-2H3

InChI Key

VJPLLBRJOLFKDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC3=C2C(=CC=C3)C1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.